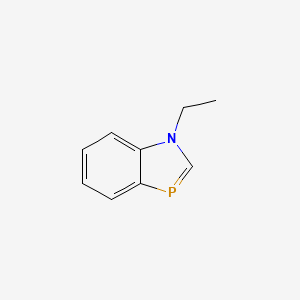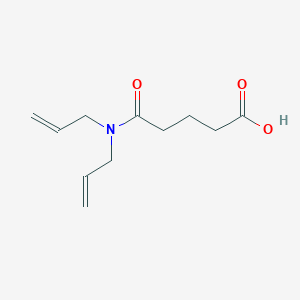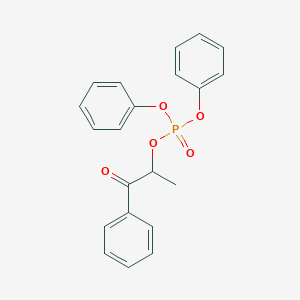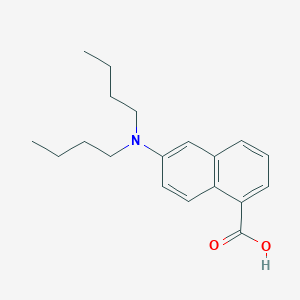
2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose is a chemical compound that belongs to the class of carbohydrates. It is a derivative of talopyranose, which is a six-membered ring sugar. This compound is characterized by the presence of two methyl groups at the 2 and 3 positions, and a methoxy group at the 3 position on the alpha-D-talopyranose ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose typically involves the methylation of alpha-D-talopyranose. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halide or thiol derivatives.
科学研究应用
2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用机制
The mechanism of action of 2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism. The presence of methyl and methoxy groups can influence its binding affinity and specificity towards these molecular targets, thereby modulating their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
Methyl alpha-D-mannopyranoside: A similar compound with a methyl group at the anomeric position of mannopyranose.
Methyl alpha-D-galactopyranoside: Another similar compound with a methyl group at the anomeric position of galactopyranose.
Uniqueness
2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose is unique due to the presence of two methyl groups at the 2 and 3 positions and a methoxy group at the 3 position on the alpha-D-talopyranose ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
492462-53-0 |
|---|---|
分子式 |
C9H18O6 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
(2S,3S,4S,5S,6R)-6-(hydroxymethyl)-4-methoxy-3,4-dimethyloxane-2,3,5-triol |
InChI |
InChI=1S/C9H18O6/c1-8(13)7(12)15-5(4-10)6(11)9(8,2)14-3/h5-7,10-13H,4H2,1-3H3/t5-,6+,7+,8-,9+/m1/s1 |
InChI 键 |
SKBYSIPQSYPKKK-NXRLNHOXSA-N |
手性 SMILES |
C[C@@]1([C@H]([C@H](O[C@@H]([C@@]1(C)O)O)CO)O)OC |
规范 SMILES |
CC1(C(C(OC(C1(C)O)O)CO)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-](/img/structure/B14235116.png)

![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)
![[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B14235132.png)

![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]-](/img/structure/B14235143.png)
![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)
![{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14235150.png)

![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)


